molecular formula C21H23NO5S B2408277 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1008979-32-5

8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

Cat. No.: B2408277
CAS No.: 1008979-32-5
M. Wt: 401.48
InChI Key: ZTJMAPIREAQVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a synthetic compound featuring a complex structure with potential applications in various scientific fields. The presence of methoxy, dimethyl, and tosyl groups within its molecular framework suggests diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves a multi-step process:

  • Formation of the benzo[g][1,3]oxazocin core: : A cyclization reaction that incorporates appropriate precursors such as methoxy, dimethyl, and tosyl derivatives.

  • Reaction Conditions

    • Temperature: : Moderate to high temperatures (60-120°C) to facilitate cyclization.

    • Solvents: : Commonly used solvents include dichloromethane, toluene, or ethanol.

    • Catalysts: : Acid or base catalysts to promote the formation of the oxazocin ring.

Industrial Production Methods

Industrial methods often leverage high-efficiency catalytic systems and continuous flow reactors to optimize yield and purity. Parameters such as reaction time, pressure, and solvent recycling are meticulously controlled to ensure large-scale synthesis viability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    • Conditions: : Acidic or neutral aqueous solutions.

    • Products: : Oxidized derivatives retaining the core oxazocin structure.

  • Reduction

    • Reagents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).

    • Conditions: : Inert atmosphere, typically under nitrogen or argon.

    • Products: : Reduced amine derivatives.

  • Substitution

    • Reagents: : Halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).

    • Conditions: : Halogenation typically occurs at specific sites on the benzo[g][1,3]oxazocin ring.

    • Products: : Substituted products maintaining the integrity of the original compound.

Scientific Research Applications

8-Methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one has significant research implications in several domains:

  • Chemistry

    • Exploring new synthetic methodologies, studying reaction mechanisms.

  • Biology

    • Potential interactions with biological macromolecules, enzymatic pathways.

  • Medicine

    • Investigating pharmacological activities, including potential therapeutic applications.

  • Industry

    • Usage in the synthesis of advanced materials, specialty chemicals.

Mechanism of Action

The compound's mechanism of action is predicated on its ability to interact with various molecular targets:

  • Molecular Targets: : Enzyme inhibition, receptor modulation.

  • Pathways Involved: : Signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Compared to other oxazocin derivatives, 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one stands out due to its unique substitution pattern, which confers distinct chemical and biological properties.

Similar Compounds

  • 2,3-Dimethylbenzo[g][1,3]oxazocin derivatives: .

  • 5,6-Dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one analogs: .

  • Methoxy-substituted benzo[g][1,3]oxazocins: .

Properties

IUPAC Name

4-methoxy-9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-13-5-8-15(9-6-13)28(24,25)19-17-12-21(2,22(3)20(19)23)27-18-10-7-14(26-4)11-16(17)18/h5-11,17,19H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJMAPIREAQVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.